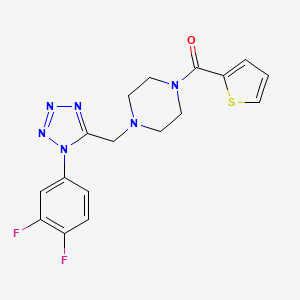
(4-((1-(3,4-ジフルオロフェニル)-1H-テトラゾール-5-イル)メチル)ピペラジン-1-イル)(チオフェン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H16F2N6OS and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のジフルオロメチル基(CF₂H)は、その薬物動態と薬力学を大幅に変化させる可能性があります。 研究者らは、特に水素結合が重要な役割を果たす場合の薬剤候補としての可能性を探っています .
医薬品化学と創薬
後期官能基化
NMR分光法と化学シフト研究
要約すると、この化合物のCF₂H基は、創薬、後期官能基化、材料科学においてエキサイティングな道を切り開きます。そのユニークな特性により、さまざまな分野の研究者にとって貴重なツールとなっています。 🌟
生物活性
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F2N6O with a molecular weight of 344.32 g/mol. The structure features a tetrazole ring, a piperazine moiety, and a thiophene group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring enhances binding affinity to active sites, while the difluorophenyl and thiophene groups contribute to the stability and specificity of the compound's action.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits antibacterial and anticancer properties. Below are some significant findings:
Antibacterial Activity
Studies have shown that derivatives of compounds containing tetrazole and thiophene exhibit notable antibacterial properties against resistant strains of bacteria. For instance:
- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
Anticancer Activity
The anticancer potential has been evaluated through various assays:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines including:
These results suggest that the compound selectively inhibits cancer cell growth while sparing normal cells.
Case Studies
- Study on Immune Modulation : A study involving mouse splenocytes demonstrated that the compound could rescue immune cells from apoptosis in the presence of PD-L1, indicating potential as an immunotherapeutic agent .
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of the compound against multi-drug resistant bacterial strains, suggesting its role as a lead candidate for antibiotic development .
特性
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6OS/c18-13-4-3-12(10-14(13)19)25-16(20-21-22-25)11-23-5-7-24(8-6-23)17(26)15-2-1-9-27-15/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJMJXUYXLLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














